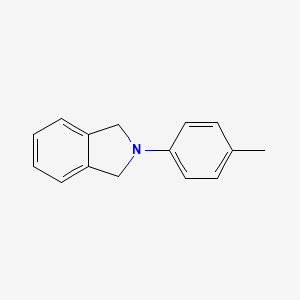![molecular formula C11H12O8 B14633420 Bicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylic acid CAS No. 56677-12-4](/img/structure/B14633420.png)
Bicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[221]heptane-2,3,5,6-tetracarboxylic acid is a complex organic compound characterized by its unique bicyclic structureThe compound’s structure consists of a cyclohexane ring with a methylene bridge in the 1,4-position, making it a prototype of strained bicyclic hydrocarbons .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylic acid can be synthesized through various methods. One common method involves the Diels-Alder reaction of itaconic anhydride with cyclopentadiene, followed by subsequent steps to form the desired compound . Another method includes the bismethoxycarbonylation of commercial endo-type nadic anhydride with carbon monoxide in methanol in the presence of a catalytic amount of 5% palladium on carbon and stoichiometric amounts of copper(II) chloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Bicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s strained bicyclic structure, which makes it reactive under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and alcohols under acidic or basic conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions can yield carboxylic acids, while reduction reactions may produce alcohols or alkanes. Substitution reactions can lead to the formation of esters, amides, or other derivatives .
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylic acid has diverse applications in scientific research. In chemistry, it is used as a building block for synthesizing complex molecules and polymers. In biology, it serves as a precursor for developing bioactive compounds with potential therapeutic applications. In the field of materials science, this compound is utilized in the synthesis of polyimides and other advanced materials with unique properties .
Wirkmechanismus
The mechanism of action of bicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s strained bicyclic structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, influencing cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to bicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylic acid include norbornane, norbornene, and norbornadiene. These compounds share the bicyclic structure but differ in their functional groups and reactivity .
Uniqueness: this compound is unique due to its four carboxylic acid groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for synthesizing a wide range of derivatives and materials with specific applications in various fields .
Eigenschaften
CAS-Nummer |
56677-12-4 |
|---|---|
Molekularformel |
C11H12O8 |
Molekulargewicht |
272.21 g/mol |
IUPAC-Name |
bicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylic acid |
InChI |
InChI=1S/C11H12O8/c12-8(13)4-2-1-3(6(4)10(16)17)7(11(18)19)5(2)9(14)15/h2-7H,1H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19) |
InChI-Schlüssel |
CJYIPJMCGHGFNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C(C1C(C2C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1,3,5-Tribromo-2-[(4-methylphenyl)methoxy]benzene](/img/structure/B14633375.png)





stannane](/img/structure/B14633397.png)

